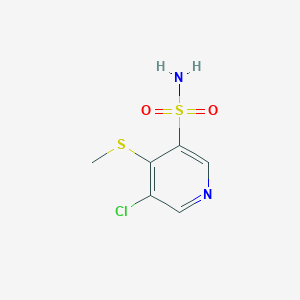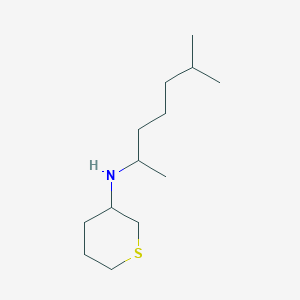
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with the molecular formula C13H27NS It is characterized by a tetrahydrothiopyran ring substituted with an amine group and a 6-methylheptan-2-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the tetrahydrothiopyran ring.
Attachment of the 6-Methylheptan-2-yl Side Chain: This step involves the alkylation of the tetrahydrothiopyran ring with a 6-methylheptan-2-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring structure.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine: Similar structure but with a pyran ring instead of a thiopyran ring.
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine: Similar structure but with the amine group at a different position on the ring.
Uniqueness
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to its pyran analogs. The sulfur atom in the thiopyran ring can participate in unique interactions and reactions, making this compound valuable for specific applications.
Propiedades
Fórmula molecular |
C13H27NS |
|---|---|
Peso molecular |
229.43 g/mol |
Nombre IUPAC |
N-(6-methylheptan-2-yl)thian-3-amine |
InChI |
InChI=1S/C13H27NS/c1-11(2)6-4-7-12(3)14-13-8-5-9-15-10-13/h11-14H,4-10H2,1-3H3 |
Clave InChI |
IEVFVTDEJXOMEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)NC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)
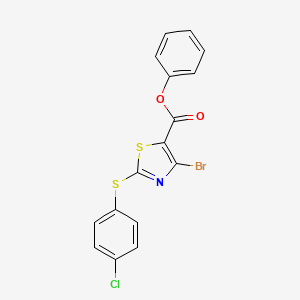
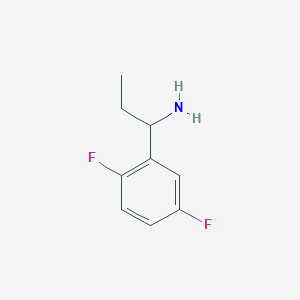
![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)
![tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13007902.png)
![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)

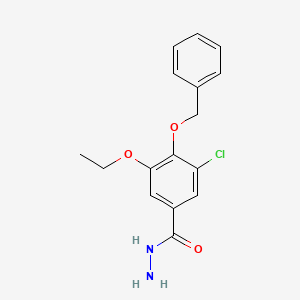
![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)

